molecular formula C10H18ClNO2 B2735016 2,3,4,5,6,7,8,8a-Octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid;hydrochloride CAS No. 2247108-12-7

2,3,4,5,6,7,8,8a-Octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid;hydrochloride

Cat. No.: B2735016
CAS No.: 2247108-12-7
M. Wt: 219.71
InChI Key: FHBDQEVADCUUEG-UHFFFAOYSA-N
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Description

2,3,4,5,6,7,8,8a-Octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid;hydrochloride is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6,7,8,8a-Octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid;hydrochloride typically involves multiple steps, starting with the construction of the cycloheptapyrrole core. One common approach is the cyclization of appropriately substituted linear precursors under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6,7,8,8a-Octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents onto the cycloheptapyrrole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2,3,4,5,6,7,8,8a-Octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid;hydrochloride has several scientific research applications, including:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for biological receptors or as a probe in biochemical studies.

  • Industry: : Use in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 2,3,4,5,6,7,8,8a-Octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid;hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved can vary widely, depending on the biological system and the desired outcome.

Comparison with Similar Compounds

2,3,4,5,6,7,8,8a-Octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid;hydrochloride can be compared with other similar compounds, such as:

  • Cycloheptapyrrole derivatives: : These compounds share a similar core structure but may have different substituents or functional groups.

  • Other carboxylic acid derivatives: : Compounds with similar carboxylic acid functionalities but different ring structures.

Properties

IUPAC Name

2,3,4,5,6,7,8,8a-octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c12-9(13)10-5-3-1-2-4-8(10)6-11-7-10;/h8,11H,1-7H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBDQEVADCUUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CNCC2(CC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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